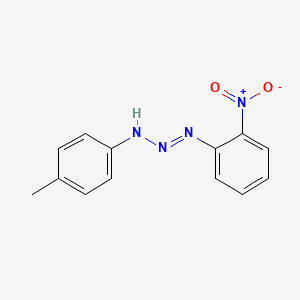
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide, commonly known as DCDP, is a chemical compound that has been widely studied for its potential in scientific research. This compound is a cyclopropanecarboxamide derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DCDP is not fully understood, but it has been found to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
DCDP has been found to have various biochemical and physiological effects. It has been found to have antitumor activity, anti-inflammatory properties, and the ability to inhibit acetylcholinesterase activity. Additionally, DCDP has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DCDP has several advantages for lab experiments, including its high purity and yield, as well as its unique biochemical and physiological effects. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DCDP. One potential area of study is its potential as a chemotherapeutic agent, as it has been found to have antitumor activity. Additionally, further research is needed to fully understand its mechanism of action and its potential as a neuroprotective agent. DCDP also has potential as a pesticide, and further research is needed to fully understand its efficacy and safety in this application.
Conclusion:
In conclusion, DCDP is a chemical compound that has been widely studied for its potential in scientific research. It has been synthesized through various methods and has been found to have unique biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, DCDP has shown promise as a potential chemotherapeutic agent, anti-inflammatory agent, neuroprotective agent, and pesticide.
Synthesemethoden
The synthesis of DCDP can be achieved through various methods, including the reaction of 2,4-dichloroaniline with phenylacetylene in the presence of a palladium catalyst, or through the reaction of 2,4-dichloroaniline with 3-phenylcycloprop-2-en-1-one in the presence of a base. These methods have been optimized to yield high purity and yield of DCDP.
Wissenschaftliche Forschungsanwendungen
DCDP has been studied extensively for its potential in scientific research. It has been found to have antitumor activity and has been investigated as a potential chemotherapeutic agent. Additionally, DCDP has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis. DCDP has also been studied for its potential as a pesticide, due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO/c17-10-6-7-12(11(18)8-10)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVWJPDHDZZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)


![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)
